

Reactivity Profile of 2-Aminocarbonylphenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminocarbonylphenylboronic acid

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Introduction

2-Aminocarbonylphenylboronic acid, also known as 2-carbamoylphenylboronic acid, is a versatile bifunctional organic compound that has garnered significant interest in synthetic chemistry and drug discovery. Its unique structure, featuring both a boronic acid moiety and a primary amide group in an ortho relationship on a phenyl ring, imparts a distinct reactivity profile. This guide provides an in-depth analysis of the chemical behavior of **2-aminocarbonylphenylboronic acid**, detailing its participation in key organic reactions, its potential for intramolecular transformations, and its emerging role in medicinal chemistry.

Core Properties

2-Aminocarbonylphenylboronic acid is a white to off-white solid with the chemical formula $C_7H_8BNO_3$. Its fundamental properties are summarized in the table below.

Property	Value
Molecular Weight	164.96 g/mol
Melting Point	226-230 °C
CAS Number	380430-54-6
IUPAC Name	(2-carbamoylphenyl)boronic acid

Key Reactivity Profile

The reactivity of **2-aminocarbonylphenylboronic acid** is dominated by the interplay between the boronic acid and the aminocarbonyl functionalities. The boronic acid group serves as a versatile handle for cross-coupling reactions, while the amide group can influence the electronic properties of the molecule and participate in intramolecular interactions.

Suzuki-Miyaura Coupling

2-Aminocarbonylphenylboronic acid is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.^[1] This reaction enables the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and materials science.^[2] A notable application is the synthesis of phenanthridinones, a class of compounds with significant biological activity, through a tandem Suzuki coupling and intramolecular amidation.^{[3][4]}

Experimental Protocol: Synthesis of Phenanthridinone via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a phenanthridinone derivative from **2-aminocarbonylphenylboronic acid** and a 2-halobenzamide.

Materials:

- **2-Aminocarbonylphenylboronic acid**
- 2-Bromobenzamide
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)

- 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
- Potassium carbonate (K_2CO_3)
- Toluene
- Water

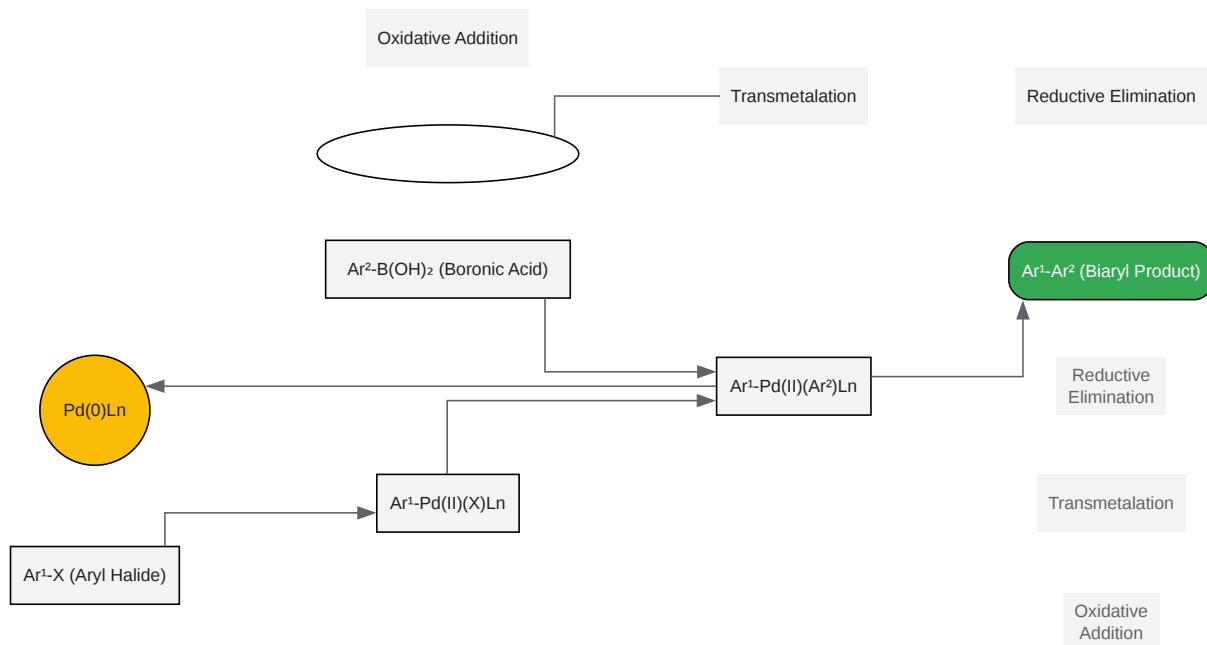
Procedure:

- To a flame-dried Schlenk flask, add **2-aminocarbonylphenylboronic acid** (1.2 mmol), 2-bromobenzamide (1.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
- Add potassium carbonate (2.0 mmol).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add a degassed mixture of toluene and water (e.g., 10:1 v/v, 10 mL).
- Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired phenanthridinone.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Aryl Halide	Catalyst	Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
2-Bromobenzamide	Pd(OAc) ₂	SPhos	K ₂ CO ₃	Toluene/H ₂ O	100	18	>80 (typical)
2-Chlorobenzonitrile	Pd(PPh ₃) ₄	-	K ₂ CO ₃	Dioxane/H ₂ O	90	12	~70-85 (inferred)
4-Bromoanisole	Pd ₂ (dba) ₃	XPhos	K ₃ PO ₄	Toluene	110	24	>90 (typical)

Yields are typical for similar substrates and conditions; specific yields for **2-aminocarbonylphenylboronic acid** may vary.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

While **2-aminocarbonylphenylboronic acid** itself is an amine, its boronic acid functionality can be used as a synthetic handle to introduce it onto other molecules. More commonly, derivatives of this compound, where the boronic acid is protected, could potentially undergo Buchwald-Hartwig amination at the amide nitrogen, though this is less common. The primary utility in this context is using the boronic acid to couple with an aryl halide that also contains an amine, or vice versa. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][5][6]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the coupling of an aryl halide with an amine, a reaction type where derivatives of **2-aminocarbonylphenylboronic acid** could be employed.

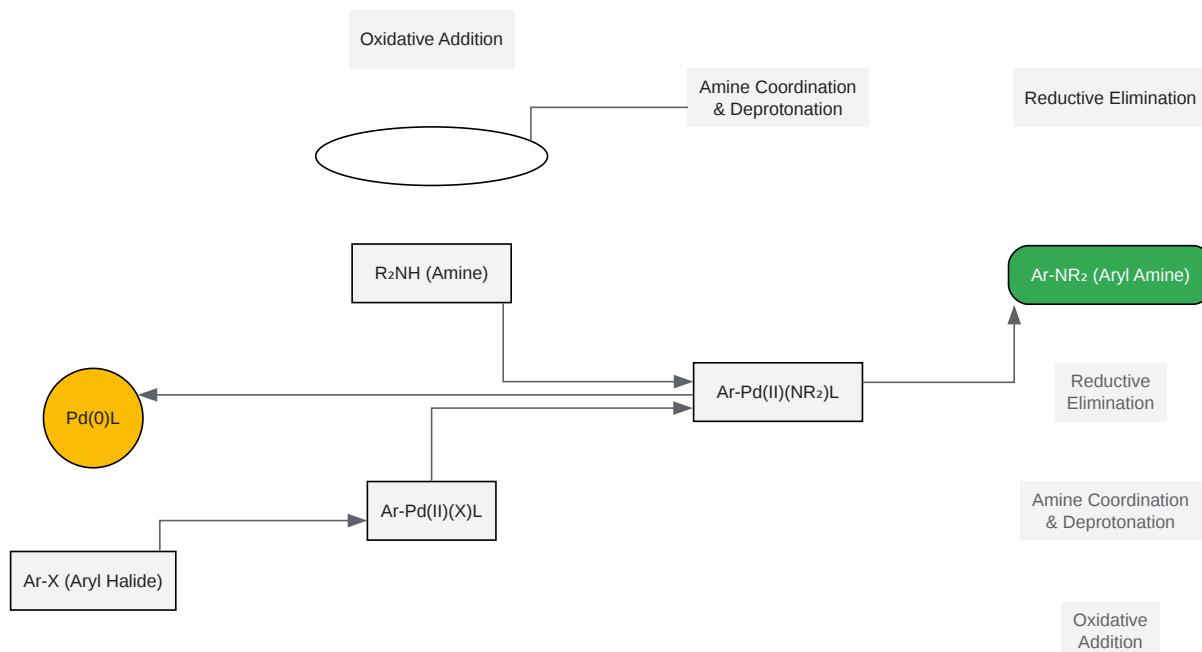
Materials:

- Aryl bromide
- Amine
- Tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dba)_3$)
- 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (t-BuXPhos)
- Sodium tert-butoxide ($NaOt-Bu$)
- Toluene

Procedure:

- In a glovebox, add the aryl bromide (1.0 mmol), amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and t-BuXPhos (0.04 mmol) to a vial.
- In a separate vial, prepare a stock solution of $Pd_2(dba)_3$ in toluene.
- Add the appropriate amount of the $Pd_2(dba)_3$ stock solution (0.02 mmol Pd) to the reaction vial.
- Add additional toluene to reach the desired concentration (e.g., 0.5 M).
- Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.
- Monitor the reaction by GC-MS or LC-MS.
- After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
- Wash the filtrate with water and brine, dry the organic layer, and concentrate.

- Purify the product by flash chromatography.



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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Condensation Reactions

Boronic acids readily undergo condensation reactions with diols to form cyclic boronic esters, also known as boronate esters. This reversible reaction is often used to protect the boronic acid functionality or to create sensors for diol-containing molecules like sugars. **2-Aminocarbonylphenylboronic acid** is expected to participate in these reactions.

Experimental Protocol: Formation of a Boronic Ester with Ethylene Glycol

This protocol outlines the formation of a dioxaborolane from **2-aminocarbonylphenylboronic acid** and ethylene glycol.

Materials:

- **2-Aminocarbonylphenylboronic acid**
- Ethylene glycol
- Toluene or another azeotroping solvent
- Dean-Stark apparatus

Procedure:

- Combine **2-aminocarbonylphenylboronic acid** (1.0 mmol) and ethylene glycol (1.1 mmol) in a round-bottom flask.
- Add toluene (20 mL).
- Equip the flask with a Dean-Stark apparatus and a reflux condenser.
- Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
- Continue refluxing until no more water is collected.
- Cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure to obtain the crude boronic ester, which can be used without further purification or purified by crystallization or chromatography if necessary.

Table 2: Condensation Reaction of Phenylboronic Acids with Diols

Boronic Acid	Diol	Product	Conditions	Yield (%)
Phenylboronic acid	Ethylene Glycol	2-Phenyl-1,3,2-dioxaborolane	Toluene, reflux (Dean-Stark)	>90 (typical)
2-Aminocarbonylphenylboronic acid	Ethylene Glycol	2-(2-carbamoylphenyl)-1,3,2-dioxaborolane	Toluene, reflux (Dean-Stark)	High (expected)
Phenylboronic acid	Pinacol	2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane	Diethyl ether, MgSO ₄	Quantitative

Intramolecular Cyclization and Interactions

The ortho-positioning of the aminocarbonyl and boronic acid groups allows for potential intramolecular interactions. While direct intramolecular cyclization to form a stable six-membered ring involving the amide nitrogen and the boron atom is not commonly reported under standard conditions, the possibility of intramolecular hydrogen bonding between the amide N-H and an oxygen of the boronic acid can influence the conformation and reactivity of the molecule.[7][8]

In related systems, such as 2-formylphenylboronic acid, intramolecular cyclization with nucleophiles can lead to the formation of benzoxaborole derivatives.[9] It is conceivable that under specific conditions, the amide group of **2-aminocarbonylphenylboronic acid** could participate in similar intramolecular transformations. For instance, dehydration could potentially lead to a cyclic iminoboronate structure.

Caption: Potential intramolecular hydrogen bonding in **2-aminocarbonylphenylboronic acid**.

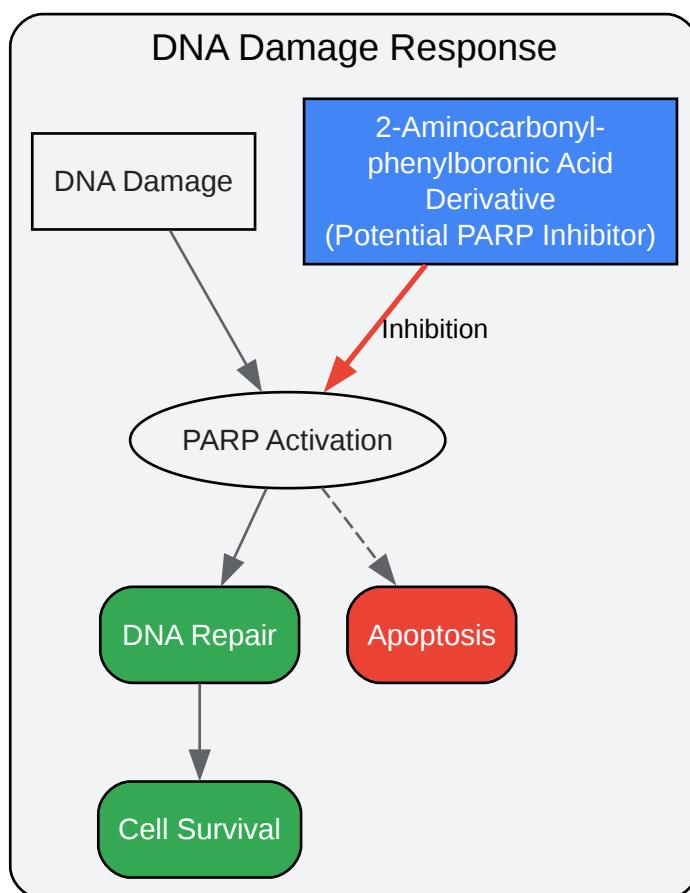
Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are a privileged scaffold in medicinal chemistry, with several FDA-approved drugs containing this moiety.[10] Their ability to form reversible covalent bonds with diols and

serine proteases makes them attractive as enzyme inhibitors.

Potential as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, and PARP inhibitors have emerged as a promising class of cancer therapeutics.[11][12] Several PARP inhibitors feature a carboxamide pharmacophore, which is present in **2-aminocarbonylphenylboronic acid**. The boronic acid group could potentially interact with key residues in the active site of PARP enzymes, suggesting that derivatives of **2-aminocarbonylphenylboronic acid** could be explored as novel PARP inhibitors.[13][14]



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Caption: Proposed mechanism of action for a **2-aminocarbonylphenylboronic acid**-based PARP inhibitor.

Conclusion

2-Aminocarbonylphenylboronic acid exhibits a rich and versatile reactivity profile, making it a valuable building block for organic synthesis and a promising scaffold for the development of new therapeutic agents. Its participation in robust cross-coupling reactions like the Suzuki-Miyaura and its potential for intramolecular interactions and enzyme inhibition highlight its significance. Further exploration of its reactivity and biological activity is warranted to fully unlock its potential in medicinal chemistry and materials science.

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